molecular formula C24H18ClN3O5 B2482798 (Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380568-75-2

(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2482798
CAS No.: 380568-75-2
M. Wt: 463.87
InChI Key: FGXVNWBTDRRLFJ-UHFFFAOYSA-N
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Description

(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18ClN3O5 and its molecular weight is 463.87. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

One area of research focuses on the synthesis and photoluminescence properties of π-extended fluorene derivatives, which include compounds containing chlorophenyl, methoxy, cyano, and nitro groups. These compounds, except for those with nitro groups, exhibit high fluorescence quantum yields, making them potential candidates for fluorescent solvatochromic dyes with applications in optical materials and sensors (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).

Directed Arylation and Alkenylation

Another study explores the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This method could be applied to modify compounds similar to the one , potentially leading to new materials with enhanced electronic or structural properties (L. Ilies, Yuki Itabashi, R. Shang, & E. Nakamura, 2017).

Characterization of Derivatives

Research on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl and methoxyphenyl substituents, contributes to the understanding of the structural and chemical properties of similar compounds. These studies provide insights into the potential applications of such compounds in pharmaceuticals and materials science (Cemal Koray Özer, H. Arslan, D. VanDerveer, & N. Külcü, 2009).

Enantiodivergence in Reduction

The enantiodivergent reduction of α-methyl and α-halomethyl enones, including those with chlorophenyl and methoxyphenyl groups, by microorganisms, highlights the potential for biocatalytic applications. This research could inform the development of environmentally friendly synthetic methodologies for compounds with similar structures (B. R. S. Paula, D. Zampieri, J. A. Rodrigues, & P. J. Moran, 2013).

Structural Analysis

Studies on the synthesis, characterization, and structural analysis of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide valuable information on the molecular configuration and bonding characteristics of such compounds. This knowledge is crucial for applications in drug design and materials engineering (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).

Properties

IUPAC Name

(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-6-9-20(10-7-16)33-15-17-4-2-3-5-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVNWBTDRRLFJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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